molecular formula C17H20N2O2 B1397287 Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate CAS No. 1219960-75-4

Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate

Cat. No. B1397287
M. Wt: 284.35 g/mol
InChI Key: LRECRIQMZBNLGK-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate is a chemical compound. It is a derivative of 4-aminobenzoate and is used as a photo-initiator with strong estrogenic activity . It is also an impurity of Dabigatran, a nonpeptide, direct thrombin inhibitor, and is antithrombotic .

Scientific Research Applications

Antileukemic Activity

Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate and its derivatives have been studied for their potential in cancer treatment, particularly in leukemia. A study found that certain ureidothiazole and ureidothiadiazole derivatives related to this compound showed promise against leukemia P-388 tumor system in mice. The presence of specific structural units such as "isothioureido" or "isothiosemicarbazono" was crucial for the activity of these compounds (Zee-Cheng & Cheng, 1979).

Neuroleptic Activity

Research has also explored the neuroleptic (antipsychotic) potential of derivatives of Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate. Compounds were synthesized and evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating the potential of these compounds in the treatment of psychosis (Iwanami et al., 1981).

Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of drugs is crucial for effective therapeutic application. A study investigated the metabolism of ethyl 4-aminobenzoate in an isolated single-pass perfused rabbit ear, providing insights into how the compound is processed biologically and the importance of the route of administration in metabolic patterns (Henrikus & Kampffmeyer, 1993).

Analgesic Activities

The analgesic (pain-relieving) properties of some derivatives of Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate have been researched. A study presented a series of compounds that were evaluated for analgesic and anti-inflammatory properties, revealing significant potency as analgesics, suggesting the potential of these compounds in pain management (Manoury et al., 1979).

Safety And Hazards

Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 3-amino-4-[benzyl(methyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-21-17(20)14-9-10-16(15(18)11-14)19(2)12-13-7-5-4-6-8-13/h4-11H,3,12,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRECRIQMZBNLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N(C)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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